REACTION_CXSMILES
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[Br:1][CH2:2][CH2:3][CH2:4][CH2:5]Br.[C:7]1([CH2:13][CH2:14][OH:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][O:15][CH2:14][CH2:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
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Quantity
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10.6 g
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Type
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reactant
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Smiles
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BrCCCCBr
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Name
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Quantity
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2 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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Smiles
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BrCCCCOCCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |